2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a butyl group, a methyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methyl-2-pentanone with malononitrile in the presence of ammonium acetate can yield the desired pyrrole derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or alkylating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole compound.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and nitrile groups allows for potential hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile
- 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carboxamide
- 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carboxylic acid
Uniqueness
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile is unique due to the specific combination of substituents on the pyrrole ring. The butyl group provides hydrophobic character, while the nitrile group offers potential for further chemical modifications. This combination of properties makes the compound versatile for various applications in research and industry.
Properties
IUPAC Name |
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-4-5-9-7(2)8(6-11)10(12)13-9/h13H,3-5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRRQGXSZLWHID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(N1)N)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744295 |
Source
|
Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-01-1 |
Source
|
Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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